molecular formula C9H8N2O B8745573 1-Aminoisoquinolin-6-ol

1-Aminoisoquinolin-6-ol

Cat. No.: B8745573
M. Wt: 160.17 g/mol
InChI Key: WVOKQMPGWAHMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminoisoquinolin-6-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-aminoisoquinolin-6-ol

InChI

InChI=1S/C9H8N2O/c10-9-8-2-1-7(12)5-6(8)3-4-11-9/h1-5,12H,(H2,10,11)

InChI Key

WVOKQMPGWAHMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1O

Origin of Product

United States

Significance of Isoquinoline Core in Heterocyclic Chemistry Research

The isoquinoline (B145761) framework is a privileged structure in the field of heterocyclic chemistry, primarily due to its prevalence in a vast number of biologically active natural products and synthetic compounds. numberanalytics.comsolubilityofthings.com Its unique structural and electronic properties make it a versatile scaffold for the development of new molecules with diverse applications.

Isoquinoline and its derivatives are integral components of numerous alkaloids, a class of naturally occurring compounds with significant pharmacological properties. numberanalytics.comsolubilityofthings.com This has made the isoquinoline nucleus a focal point for medicinal chemists and researchers in drug discovery. The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of a compound's biological activity, leading to the development of agents with a wide range of therapeutic effects. nih.govrsc.orgontosight.ai These include potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govwisdomlib.org The structural diversity and therapeutic importance of isoquinoline-based molecules have cemented their status as a critical area of ongoing research. rsc.orgresearchgate.net

Historical Context of Isoquinoline Derivatives in Chemical Synthesis Research

The journey of isoquinoline (B145761) in chemical research began with its isolation from coal tar in the late 19th century. numberanalytics.com This discovery opened the door to a new area of heterocyclic chemistry. solubilityofthings.com Early research focused on understanding the fundamental properties and reactivity of the isoquinoline ring system. Over the years, chemists have developed numerous synthetic methods to construct and modify the isoquinoline scaffold.

Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been instrumental in the advancement of the field. acs.org These classic reactions laid the groundwork for the synthesis of a multitude of isoquinoline derivatives. As the field of organic synthesis evolved, so did the strategies for creating these complex molecules. Modern synthetic approaches now often involve transition-metal-catalyzed reactions, which offer greater efficiency, selectivity, and functional group tolerance. researchgate.net The continuous development of novel synthetic methodologies underscores the enduring importance of isoquinoline derivatives in chemical research. nih.govrsc.org

Positioning of 1 Aminoisoquinolin 6 Ol Within the Research Landscape of Isoquinoline Chemistry

1-Aminoisoquinolin-6-ol, with the chemical formula C₉H₈N₂O, is a specific derivative of the isoquinoline (B145761) family. chemscene.combldpharm.com Its structure features an amino group at the 1-position and a hydroxyl group at the 6-position of the isoquinoline core. This particular arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.

The presence of both an amino and a hydroxyl group provides multiple points for chemical modification, allowing for the creation of a diverse library of compounds. In the broader context of isoquinoline chemistry, this compound serves as a key intermediate in the synthesis of various targeted compounds. For instance, it has been utilized in the preparation of agonists for human MAS-related G protein-coupled receptor X1 (MRGPRX1), which is a target for pain management research. nih.gov The synthesis of this compound itself has been achieved through strategies involving the amination and subsequent demethylation of a methoxyisoquinoline precursor. researchgate.net

Pharmacological and Biological Research Perspectives on 1 Aminoisoquinolin 6 Ol Derivatives

Modulation of Specific Receptor Systems

Derivatives based on the 1-aminoisoquinoline (B73089) structure have been investigated for their ability to interact with and modulate the activity of specific G protein-coupled receptors (GPCRs).

The human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) is a receptor primarily expressed in sensory neurons and is considered a promising therapeutic target for pain management.

Researchers have successfully designed and synthesized potent MRGPRX1 agonists by modifying existing molecular templates. A significant breakthrough came from the structural optimization of benzamidine-based compounds, which were identified as initial hits in high-throughput screening. In these optimization efforts, the highly basic benzamidine (B55565) group was replaced with a 1-aminoisoquinoline moiety. This bioisosteric replacement was a key strategy to improve the drug-like properties of the compounds, particularly to reduce the high basicity of the amidine group (pKa ~12.5) which can be problematic for pharmacokinetic properties. The 1-aminoisoquinoline group has a substantially lower pKa (~7.5), which is more favorable for a drug candidate.

The synthesis of these novel agonists involved multi-step chemical processes. For instance, sulfonamide-based agonists were prepared by coupling 1-aminoisoquinolin-6-ol with appropriate phenyl sulfonamide intermediates in the presence of a base like potassium carbonate. This strategic conversion led to the discovery of N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide, a highly potent MRGPRX1 agonist. This compound was not only potent but also demonstrated superior selectivity over opioid receptors, a crucial feature for developing non-opioid analgesics.

The exploration of structure-activity relationships (SAR) has provided critical insights into the molecular interactions governing the agonist activity of 1-aminoisoquinoline derivatives at the MRGPRX1 receptor. Cryo-electron microscopy studies of the MRGPRX1 receptor in complex with the potent agonist, N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide (Compound 16), have elucidated the specific binding mechanism.

The agonist adopts a distinct hairpin-like conformation within the receptor's binding pocket. The 1-aminoisoquinoline portion of the molecule plays a crucial role in anchoring the ligand. Its amino group forms strong salt bridge interactions with two conserved acidic residues in the receptor, E157 and D177. Another key interaction involves a polar interaction between the amino group and the residue Y99, which also forms a π-π stacking interaction with the central aromatic ring of the agonist. These interactions are essential for receptor activation; mutating these acidic residues has been shown to impair or abolish the agonist-induced receptor activation.

The following table summarizes the key structural features and their impact on MRGPRX1 agonist activity.

Compound/MoietyStructural FeatureActivity/Interaction at MRGPRX1
Benzamidine MoietyHighly basic amidinium group (pKa ~12.5)Initial hit, but poor drug-like properties
1-Aminoisoquinoline MoietyLess basic amino group (pKa ~7.5)Improved drug-like properties, retained high agonist potency
Amino Group (on isoquinoline)Forms salt bridges and polar interactionsEssential for binding and receptor activation; interacts with E157, D177, and Y99
Aromatic RingsParticipate in π-π stacking interactionsContributes to the hairpin conformation and binding affinity; interacts with Y99

Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonism Research

Kinase Inhibition Studies

The 1-aminoisoquinoline scaffold has also been identified as a privileged structure for the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.

Research has demonstrated that derivatives of 1-aminoisoquinoline can selectively inhibit various classes of kinases.

AGC Kinases (ROCK): 6-substituted isoquinolin-1-amine derivatives have been developed as inhibitors of Rho-associated protein kinase (ROCK), a member of the AGC family of kinases. nih.gov These inhibitors were identified through fragment-based screening and subsequently optimized to improve potency and pharmacokinetic profiles. nih.gov

Raf Kinase: In the pursuit of treatments for mutant B-Raf-driven cancers, the 1-aminoisoquinoline core has been used to develop potent and selective inhibitors. nih.gov Replacing a benzamide (B126) moiety in an earlier series of inhibitors with the aminoisoquinoline scaffold significantly enhanced kinase selectivity and conferred favorable pharmacokinetic properties, leading to potent antitumor agents. nih.gov Furthermore, conformationally restricted quinolinylaminoisoquinoline derivatives have been designed as bioisosteres of the multi-kinase inhibitor Sorafenib, showing high selectivity for RAF1 kinase. jst.go.jp

Phosphodiesterase 4B (PDE4B): While not a kinase, PDE4B is a critical enzyme in inflammatory pathways that is also targeted by isoquinoline-based compounds. Certain 3-substituted isoquinoline (B145761) derivatives have shown significant inhibitory activity against PDE4B. researchgate.net This highlights the versatility of the isoquinoline scaffold in targeting different enzyme families involved in disease pathology.

The primary mechanism by which 1-aminoisoquinoline derivatives inhibit kinase activity is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site. nih.govyoutube.com Kinases utilize ATP as a phosphate (B84403) donor to phosphorylate their substrates, a critical step in signal transduction. youtube.com

By occupying the ATP pocket, these inhibitors prevent the natural substrate, ATP, from binding. This action blocks the phosphorylation cascade and effectively shuts down the signaling pathway that is often hyperactivated in diseases like cancer. youtube.comscbt.com For example, the 1-aminoisoquinoline-based ROCK inhibitors were specifically designed as ATP-competitive inhibitors. nih.gov Similarly, the Raf inhibitors derived from this scaffold target the catalytic kinase domain, which contains the ATP-binding site, indicating a competitive mechanism of action. nih.gov This targeted approach allows for the specific modulation of kinase activity, forming the basis of their therapeutic potential.

Investigation of Other Biological Targets and Pathways

Derivatives of the 1-aminoisoquinoline scaffold have been investigated for their potential to interact with a variety of biological targets and pathways, extending beyond a single mode of action. This exploration has revealed activities in enzymatic inhibition, modulation of cell death pathways, and interference with inflammatory and microbial processes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition (e.g., PARP-1, PARP-2)

The isoquinolinone core structure is a recognized scaffold for the development of inhibitors targeting Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial for DNA repair and cell death processes. nih.gov Several derivatives have demonstrated potent inhibitory activity against PARP-1. For instance, the thieno[2,3-c]isoquinolin-5-one derivative, known as TIQ-A, along with its 5-hydroxy and 5-methoxy derivatives, exhibit submicromolar inhibitory concentrations (IC50) against PARP-1. doi.org

Research into isoquinolinone derivatives has identified compounds with dual inhibitory activity against PARP-1 and PARP-3, while showing high selectivity over PARP-2. researchgate.net For example, the isoquinolindione derivative BYK204165 was found to be 100-fold more selective for PARP-1 over PARP-2. nih.gov The potency of these compounds in cell-free assays often correlates with their efficacy in cellular models. nih.govdoi.org The mechanism for some derivatives involves a shift in the orientation of the amido group, which can prevent productive hydrogen bonding with the Gly863 site of the enzyme. doi.org The thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) scaffold is noted for its broad inhibition profile across the PARP family, suggesting it could be modified to develop specific inhibitors for certain PARP enzymes. researchgate.net

CompoundTargetIC50 Value (µM)Selectivity
TIQ-APARP-10.45 ± 0.1Broad inhibition profile
5-hydroxy TIQ-APARP-10.39 ± 0.19N/A
5-methoxy TIQ-APARP-10.21 ± 0.12N/A
BYK204165PARP-1pIC50: 7.35100-fold selective for PARP-1 vs PARP-2
BYK204165PARP-2pIC50: 5.38N/A
BYK49187PARP-1pIC50: 8.36No selectivity for PARP-1/2
BYK49187PARP-2pIC50: 7.50N/A

Necroptosis Inhibition (e.g., RIPK1 inhibitors)

1-Aminoisoquinolines have been identified as a distinct class of potent inhibitors of Receptor-Interacting Protein 1 (RIPK1) kinase, a key regulator of necroptosis, a form of programmed necrotic cell death. nih.gov Necroptosis is implicated in the pathogenesis of a wide range of human diseases driven by inflammation. nih.gov These compounds act as type II kinase inhibitors, which recognize and bind to an inactive, "DLG-out" conformation of the kinase. nih.govnih.gov

The co-crystal structure of a 1-aminoisoquinoline compound with the RIPK1 kinase domain confirms that the inhibitor occupies the ATP binding pocket. nih.gov Specifically, the 1-aminoisoquinoline heterocycle forms hydrogen bonds with the backbone nitrogen and carbonyl of residue Met 95 in the hinge region of the kinase. nih.gov The inhibition of RIPK1 kinase activity by these small molecules effectively blocks the necroptosis pathway, preventing the activation of downstream components like RIPK3 and MLKL. nih.gov This has been demonstrated to provide strong protection against TNF-α-induced systemic inflammatory response syndrome in in vivo models. nih.govnih.gov

Anti-inflammatory Pathways (e.g., TNF-α inhibition)

Tumor necrosis factor-alpha (TNF-α) is a key cytokine that drives inflammatory responses and is a major mediator in autoimmune diseases. frontiersin.org Derivatives of isoquinoline have demonstrated anti-inflammatory effects by modulating pathways involving TNF-α. nih.gov Certain isoquinoline-1-carboxamide (B73039) derivatives have been shown to potently suppress the production of pro-inflammatory mediators, including TNF-α, in lipopolysaccharide (LPS)-treated microglial cells. nih.gov

One such compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), not only suppressed TNF-α but also reversed the LPS-suppressed levels of the anti-inflammatory cytokine IL-10. nih.gov The anti-inflammatory mechanism of these derivatives involves the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways, which are upstream of TNF-α production. nih.gov Other studies have shown that conjugates of indole (B1671886) and aminophenyl morpholinone can reduce LPS-induced levels of TNF-α by as much as 71%. nih.gov

Antifungal Research

The isoquinoline scaffold is a subject of interest in the development of new antimicrobial agents. nih.govresearchgate.net Research has shown that certain functionalized isoquinoline derivatives exhibit antifungal activity against a spectrum of fungal pathogens. nih.govbioengineer.org

Specifically, chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters and chlorophenethyl carbamates, have displayed the greatest antifungal activity. nih.gov A proposed mechanism for the antifungal action of some isoquinoline derivatives is the interference with critical biochemical processes in the fungal cell, such as the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. bioengineer.org By targeting this pathway, these compounds can induce damage to the cell membrane, leading to fungal cell death. bioengineer.org

Exploration of Biological Effects on Cellular Processes (e.g., Programmed Cell Death)

Derivatives of isoquinoline and related structures can exert significant effects on fundamental cellular processes, most notably programmed cell death, which includes apoptosis and necroptosis.

The inhibition of RIPK1 kinase by 1-aminoisoquinoline derivatives directly blocks the execution of necroptosis, a regulated form of necrosis. nih.govnih.gov This pathway is initiated by signals from death receptors like the TNF receptor. nih.gov By preventing the kinase activity of RIPK1, these compounds halt the formation of the necrosome complex and subsequent cell lysis, which is a key event in necroptosis-associated pathologies. nih.govfigshare.com

Furthermore, derivatives of the related quinoline (B57606) scaffold have been shown to induce apoptosis. nih.gov These compounds can disrupt lysosome function, which in turn impairs autophagic flux and leads to apoptotic cell death. nih.gov The triggering of apoptosis is evidenced by the activation of caspase-9 and the cleavage of PARP, a substrate of executioner caspases. nih.gov Similarly, potent PARP inhibitors, which can be based on an isoquinolinone scaffold, can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, leading to cell death. nih.gov

In Vitro Mechanistic Investigations of Biological Activity

In vitro studies have been essential in elucidating the specific molecular mechanisms by which this compound derivatives exert their biological effects.

PARP Inhibition: For PARP inhibitors based on the isoquinolinone and thieno[2,3-c]isoquinolin-5(4H)-one scaffolds, mechanistic studies have utilized in vitro enzyme activity assays. doi.orgresearchgate.net These investigations have shown that the compounds directly inhibit PARP-1 activity, with IC50 values in the nanomolar to submicromolar range. doi.orgresearchgate.net The inhibitory mechanism can involve the formation of hydrogen bonds with specific residues, such as Gly863, within the enzyme's active site. doi.org The broad inhibition profile of compounds like TIQ-A suggests that the scaffold interacts with conserved regions of the NAD+ substrate-binding site across different PARP isoforms. researchgate.net

Necroptosis Inhibition: The mechanism of necroptosis inhibition has been detailed through biochemical and structural studies. 1-aminoisoquinolines are confirmed as type II kinase inhibitors of RIPK1. nih.gov X-ray crystallography has revealed that these inhibitors bind to the ATP-binding pocket of RIPK1, stabilizing an inactive "DLG-out" conformation. nih.gov This binding mode prevents the autophosphorylation and activation of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. figshare.comfigshare.com

Anti-inflammatory Activity: The anti-inflammatory effects of isoquinoline-1-carboxamide derivatives have been mechanistically linked to the inhibition of the MAPKs/NF-κB pathway in in vitro models using BV2 microglial cells. nih.gov These studies demonstrated that compounds like HSR1101 abate the LPS-induced nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB. nih.gov

Antifungal Activity: Mechanistic investigations into the antifungal properties of isoquinoline derivatives suggest that they can disrupt the integrity of the fungal cell membrane. bioengineer.org In vitro assays indicate that this is achieved by interfering with ergosterol biosynthesis, a crucial pathway for maintaining the structure and function of the fungal membrane. bioengineer.org

Advanced Research Techniques and Computational Approaches in 1 Aminoisoquinolin 6 Ol Studies

Spectroscopic and Spectrometric Characterization Methods in Research Context

Spectroscopic and spectrometric methods provide foundational data for the structural verification and analysis of 1-Aminoisoquinolin-6-ol. Each technique offers unique insights into the molecular framework and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, as well as signals for the amine (-NH₂) and hydroxyl (-OH) groups. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. netlify.apporegonstate.edu The specific splitting patterns (e.g., doublets, singlets) would depend on the coupling between adjacent protons. The amine and hydroxyl protons are often observed as broad singlets whose chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has nine carbon atoms, and under typical conditions, nine distinct signals would be expected. The chemical shifts would indicate the nature of each carbon: those bonded to electronegative atoms like nitrogen and oxygen (C-N and C-O) would be further downfield, while the other aromatic carbons would resonate at slightly higher field.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Aromatic C-H6.5 - 8.5100 - 150Multiple signals with specific splitting patterns (doublets, etc.) based on position.
Aromatic C-N-140 - 160Quaternary carbons attached to nitrogen.
Aromatic C-O-150 - 165Quaternary carbon attached to the hydroxyl group.
Amine (-NH₂)4.0 - 6.0 (broad singlet)-Chemical shift is highly dependent on solvent and concentration.
Hydroxyl (-OH)5.0 - 9.0 (broad singlet)-Chemical shift is highly dependent on solvent and H-bonding.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₉H₈N₂O), the calculated monoisotopic mass is 160.0637 Da.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. An experimental HRMS result matching the calculated mass to within a few parts per million (ppm) would serve as definitive proof of the compound's elemental composition. The protonated molecule, [M+H]⁺, would be observed at m/z 161.0715.

Liquid Chromatography-Mass Spectrometry (LC-MS and UPLC-MS): When coupled with chromatographic techniques like LC or UPLC, mass spectrometry becomes a tool for purity analysis. A pure sample of this compound would ideally show a single chromatographic peak that corresponds to the expected mass-to-charge ratio of the molecule, confirming both its identity and purity in a single analysis. For comparison, the related compound 1-Isoquinolinamine (lacking the hydroxyl group) shows a top peak at m/z 144 in its mass spectrum, corresponding to its molecular ion. nih.gov

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, an X-ray crystal structure would reveal the planarity of the isoquinoline ring system and the precise orientation of the amino and hydroxyl substituents. It would also elucidate how the molecules pack in the crystal lattice, likely showing extensive hydrogen bonding involving the -NH₂ and -OH groups, which dictates the material's solid-state properties. While crystal structures for related isoquinoline alkaloids have been reported, providing insight into their molecular geometry, specific crystallographic data for this compound is not widely available in the published literature. mdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to display several key absorption bands:

O-H Stretch: A broad and strong band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group, with the broadness indicating hydrogen bonding. uc.edu

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂). uc.edu

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring. vscht.cz

C=C and C=N Stretches: A series of medium to strong absorptions in the 1475-1630 cm⁻¹ range, which are characteristic of the aromatic isoquinoline core. researchgate.net

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, corresponding to the phenolic C-O bond. uc.edu

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Note: Based on typical functional group absorption ranges.

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
AmineN-H stretch3300 - 3500Medium, often two bands
HydroxylO-H stretch3200 - 3500Strong, Broad
AromaticC-H stretch3000 - 3100Medium to Weak
Aromatic RingsC=C / C=N stretch1475 - 1630Medium to Strong
PhenolC-O stretch1000 - 1300Strong

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The extended, conjugated π-system of the isoquinoline core in this compound acts as a chromophore, which is expected to absorb strongly in the UV region. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted isoquinoline. Studies on related aminoquinoline and hydroxyquinoline derivatives show strong absorptions corresponding to π-π* transitions. researchgate.netnist.gov The exact λmax values would be dependent on the solvent used due to solvatochromic effects.

Chromatographic Techniques for Purification and Analysis (e.g., Thin-Layer Chromatography, Flash Column Chromatography, HPLC, UPLC)

Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds. The choice of method depends on the polarity of the target molecule and the scale of the separation. Given the presence of polar amine and hydroxyl groups, this compound is a relatively polar compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, small-scale analytical technique used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. nih.gov For this compound, a polar stationary phase like silica (B1680970) gel would be used. The mobile phase would likely be a mixture of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (e.g., methanol) to achieve an optimal retention factor (Rf) value.

Flash Column Chromatography: This is a preparative technique used to purify larger quantities of a compound. mdpi.com Based on the solvent system developed using TLC, flash chromatography on a silica gel column would be an effective method for isolating this compound from reaction mixtures or crude extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution analytical and preparative techniques. For a polar aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method for analysis and purification. elsevierpure.comnih.gov A typical setup would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Adding a buffer or modifier like triethylamine (B128534) or formic acid to the mobile phase can improve peak shape by controlling the protonation state of the basic amino group. elsevierpure.com

Table 3: Common Chromatographic Methods for this compound

Technique Stationary Phase Typical Mobile Phase Purpose
Thin-Layer Chromatography (TLC)Silica GelDichloromethane/Methanol or Ethyl Acetate/MethanolAnalysis, Reaction Monitoring
Flash Column ChromatographySilica GelHexane/Ethyl Acetate or Dichloromethane/MethanolPreparative Purification
HPLC / UPLCC18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol (often with buffer)High-Resolution Analysis, Purity Check

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in the study and development of novel therapeutic agents based on the 1-aminoisoquinoline (B73089) scaffold. These in silico methods provide profound insights into the molecular interactions, electronic properties, and dynamic behaviors that govern the biological activity of compounds like this compound. By simulating complex biological systems at an atomic level, researchers can predict binding affinities, elucidate mechanisms of action, and rationally design more potent and selective molecules, thereby accelerating the drug discovery process. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding how this compound and its derivatives might interact with the active sites of biological targets, such as protein kinases. The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding energy.

In studies involving related isoquinoline and quinoline (B57606) structures, molecular docking has successfully identified key interactions essential for inhibitory activity. researchgate.netmdpi.comrsc.org For instance, docking of isoquinoline-based inhibitors into the ATP-binding site of Rho-associated coiled-coil containing protein kinase (ROCK) revealed critical hydrogen bonds between the 1-amino group and the hinge region of the kinase. researchgate.netnih.gov Similarly, the hydroxyl group at the 6-position of this compound would be expected to form additional hydrogen bonds or polar interactions, potentially enhancing binding affinity and selectivity. Docking studies can elucidate these interactions, providing a structural basis for the compound's activity and guiding further chemical modifications. nih.govnih.gov

Table 1: Illustrative Molecular Docking Output for this compound with a Target Kinase

ParameterDescriptionExample Value
Binding Affinity (kcal/mol)Estimated free energy of binding; more negative values indicate stronger binding.-8.5
Interacting ResiduesAmino acids in the target's active site that form bonds with the ligand.Met156, Leu157, Asp216
Hydrogen BondsSpecific hydrogen bond interactions between the ligand and protein.1-Amino group with Met157 (backbone); 6-OH group with Asp216 (side chain)
Hydrophobic InteractionsVan der Waals or pi-stacking interactions contributing to binding.Isoquinoline ring with Leu105, Val110

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comyoutube.com It provides detailed insights into molecular geometries, electronic properties, and reaction mechanisms with high accuracy. nih.gov For this compound, DFT calculations are instrumental in understanding its intrinsic chemical properties, which dictate its reactivity and interaction with biological targets.

Studies on the closely related 1-aminoisoquinoline have utilized DFT to calculate its optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to determine the molecule's chemical reactivity and kinetic stability. researchgate.netbiointerfaceresearch.com The HOMO-LUMO energy gap indicates the molecule's resistance to electronic excitation. Furthermore, Natural Bond Orbital (NBO) analysis can reveal intramolecular charge transfer and the stabilization energy associated with different electronic interactions within the molecule. researchgate.nettandfonline.com Such analyses for this compound would clarify how the electron-donating amino and hydroxyl groups influence the electron density distribution across the isoquinoline ring system, affecting its binding properties. researchgate.net

Table 2: Key Parameters from DFT Analysis of an Isoquinoline Scaffold

DFT ParameterInformation ProvidedSignificance in Drug Design
Optimized GeometryProvides the most stable 3D conformation, including bond lengths and angles. researchgate.netEssential for accurate molecular docking and understanding steric fit in a binding pocket.
HOMO-LUMO Energy GapIndicates the molecule's electronic stability and chemical reactivity. researchgate.netHelps predict the molecule's reactivity and potential for covalent bond formation.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying electron-rich and electron-poor regions.Predicts sites for electrophilic and nucleophilic attack, guiding the understanding of non-covalent interactions.
Natural Bond Orbital (NBO) AnalysisDetails intramolecular charge transfer and hyperconjugative interactions. researchgate.netExplains the stability of the molecule and the electronic effects of substituents.

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comphyschemres.org This technique is used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. researchgate.net

For a complex of this compound and a target kinase, an MD simulation would start with the best-docked structure placed in a simulated physiological environment (a box of water molecules and ions). mdpi.com Over a simulation period, typically nanoseconds, the trajectory of all atoms is calculated. Analysis of this trajectory can confirm if the key interactions predicted by docking are maintained over time. nih.govphyschemres.org Root Mean Square Deviation (RMSD) plots are used to evaluate the stability of the complex, while Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein. mdpi.com These simulations are critical for validating docking results and understanding the dynamic nature of the binding event. tandfonline.com

Table 3: Typical Workflow and Analysis in an MD Simulation Study

Simulation StepPurposeKey Output/Analysis
System PreparationThe docked complex is solvated in a water box with ions to mimic physiological conditions.A fully prepared system ready for simulation.
Energy MinimizationRemoves steric clashes and relaxes the system to a low-energy conformation.A stable starting structure for the simulation.
EquilibrationThe system is gradually heated and pressurized to the desired temperature and pressure.A stabilized system under simulation conditions.
Production RunThe main simulation phase where data for analysis is collected over an extended time.Atomic trajectory file.
Trajectory AnalysisAnalysis of RMSD, RMSF, hydrogen bonds, and conformational changes. mdpi.comAssessment of complex stability and binding dynamics.

The development of inhibitors based on the 1-aminoisoquinoline scaffold often employs two complementary computer-aided drug design (CADD) strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.govnih.gov

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. nih.govnih.gov This approach has been successfully applied to the design of kinase inhibitors. youtube.com A powerful SBDD technique is Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules ("fragments") are screened for weak binding to the target. researchoutreach.org Promising fragments are then grown or linked together, guided by the protein's structure, to create a more potent lead compound. The development of 6-substituted isoquinolin-1-amine derivatives as ROCK inhibitors is a notable example of this approach, where fragment hits were optimized into potent leads. researchoutreach.org

Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the target is unknown. nih.govnih.gov LBDD methods rely on the knowledge of a set of molecules known to be active against the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.gov A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used as a template to screen virtual compound libraries for new potential inhibitors. acs.org

Both SBDD and LBDD have been instrumental in leveraging the 1-aminoisoquinoline scaffold, a "privileged structure," to design potent and selective inhibitors for various therapeutic targets. mdpi.com

Future Research Directions and Unexplored Avenues in 1 Aminoisoquinolin 6 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized isoquinolines has traditionally relied on classic methods such as the Bischler–Napieralski and Pictet–Spengler reactions. rsc.org While effective, these methods often require harsh conditions, multi-step procedures, and the use of stoichiometric, toxic reagents, which raises environmental and economic concerns. rsc.org The future development of synthetic routes for 1-Aminoisoquinolin-6-ol should prioritize sustainability and efficiency.

Modern synthetic chemistry offers a toolkit of greener alternatives that remain to be applied to this specific compound. rsc.org Transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as powerful, atom-economical strategies for constructing the isoquinoline (B145761) core. nih.govacs.org Catalysts based on rhodium, ruthenium, cobalt, and copper have enabled the synthesis of diverse isoquinoline derivatives from simple precursors. nih.govresearchgate.netresearchgate.net Furthermore, methodologies such as microwave-assisted synthesis, visible-light-induced photocatalysis, and the use of environmentally benign solvents like water could significantly reduce the environmental footprint of the synthesis. rsc.orgrsc.org A key research avenue would be to adapt these modern catalytic systems to allow for the direct and regioselective synthesis of the 1-amino, 6-hydroxy substituted isoquinoline framework, bypassing the limitations of classical methods.

Aspect Traditional Synthesis (e.g., Bischler-Napieralski) Potential Modern & Sustainable Routes
Catalysts Often requires stoichiometric strong acids (e.g., PCl₅, POCl₃)Catalytic amounts of transition metals (e.g., Rh, Ru, Cu) or metal-free photocatalysts. nih.govrsc.org
Conditions High temperatures, harsh reagents. rsc.orgMilder reaction conditions, potential for room temperature reactions. rsc.org
Atom Economy Lower, generates significant waste. rsc.orgHigh, incorporates most atoms from precursors into the final product. rsc.org
Energy Source Conventional heating.Microwave irradiation, visible light. rsc.orgorganic-chemistry.org
Environmental Impact Use of toxic reagents and solvents. rsc.orgPotential for benign solvents, reduced energy consumption, and less hazardous waste. rsc.org

Investigation of Unexplored Biological Targets and Pathways

Isoquinoline alkaloids are renowned for their wide spectrum of biological activities, and their derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Many synthetic isoquinolines function as potent enzyme inhibitors, targeting key players in cellular signaling such as protein kinases (e.g., CDK2, EGFR) and topoisomerases. nih.govrsc.orgnih.gov

The specific biological profile of this compound is completely uncharacterized. The presence of the 1-amino group, a common feature in many kinase inhibitors, combined with the 6-hydroxyl moiety, which can participate in crucial hydrogen-bonding interactions within a protein's active site, makes it a prime candidate for biological screening. mdpi.com Future research should focus on a systematic evaluation of its activity against panels of therapeutically relevant enzymes. Protein kinases, which are central to cancer progression, represent a high-priority target class. nih.govresearchgate.net Additionally, given the broad activities of the isoquinoline class, screening against targets for infectious diseases, neurodegenerative disorders, and inflammatory conditions could reveal novel therapeutic potential.

Target Class Examples of Known Isoquinoline Inhibitors Rationale for Screening this compound
Protein Kinases CDK2, EGFR, B-Raf, RET. nih.govresearchgate.netacs.orgThe 1-amino group is a common pharmacophore; the 6-hydroxyl group can form key H-bonds.
Topoisomerases Lamellarins (pyrrolo[2,1-a]isoquinolines). rsc.orgThe planar aromatic core is suitable for DNA intercalation.
Dihydrofolate Reductase (DHFR) Tetrahydroisoquinoline-based compounds. nih.govA validated target for anticancer and antimicrobial agents where N-heterocycles are active.
Histone Deacetylases (HDACs) Isoquinoline-based HDAC1/3/6 inhibitors. researchgate.netThe scaffold has proven effective, and functional groups can be tailored for binding.
Phosphodiesterases (PDEs) 1-phenyl-3,4-dihydro-isoquinoline derivatives (PDE-4). semanticscholar.orgA versatile scaffold that can be adapted to fit various enzyme active sites.

Advanced Materials Science Applications (e.g., organic electronics, light-emitting diodes)

The application of heterocyclic aromatic compounds in materials science, particularly in organic electronics, is a rapidly growing field. mdpi.com Molecules with extended π-conjugated systems, such as quinolines and isoquinolines, are actively being investigated for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and field-effect transistors. researchgate.netresearchgate.net Quinoline (B57606) derivatives, for instance, have been successfully used as fluorescent materials and in phosphorescent iridium complexes for OLEDs. researchgate.netdergipark.org.tr

The potential of this compound in this domain is entirely unexplored. The aromatic isoquinoline core provides the necessary electronic structure, while the amino and hydroxyl substituents offer handles for tuning its photophysical properties, such as the HOMO/LUMO energy levels, emission wavelength, and quantum efficiency. Future research could involve synthesizing this compound and its derivatives to investigate their fluorescence and phosphorescence properties. Computational modeling, such as Density Functional Theory (DFT), could be employed as a preliminary step to predict its electronic characteristics and assess its suitability as a novel emitter or host material in OLED devices. mdpi.comutexas.edu

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

For a scaffold like this compound, where experimental data is scarce, AI/ML offers a powerful approach to jumpstart its exploration. Generative models could design virtual libraries of derivatives with optimized properties for a specific biological target or material application. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other isoquinoline series, could be developed to predict the biological activity or electronic properties of new analogues before their synthesis. nih.govjapsonline.com This in silico approach allows for the rapid and cost-effective prioritization of a small number of highly promising compounds for synthesis and experimental validation, maximizing the efficiency of the research effort. youtube.com

AI/ML Technique Application to this compound Scaffold Potential Outcome
Generative Models (e.g., RNNs, GANs) De novo design of novel derivatives. nih.govCreation of patentable molecules with optimized potency, selectivity, or photophysical properties.
QSAR Modeling Predict biological activity (e.g., kinase inhibition) or material properties. japsonline.comscienceopen.comGuide lead optimization by identifying key structural features for desired functions.
Virtual High-Throughput Screening Docking of a virtual library of derivatives against protein targets.Identification of potential biological targets and high-affinity binders.
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity profiles. youtube.comEarly deselection of compounds with poor drug-like properties, reducing late-stage failures.

Mechanistic Deep Dive into Structure-Function Relationships at a Molecular Level

A fundamental understanding of how the molecular structure of this compound dictates its function is crucial for rational design. nih.gov The specific placement of the amino and hydroxyl groups on the rigid isoquinoline core likely defines its interactions with biological macromolecules or its packing and electronic behavior in a solid-state material.

In a biological context, these functional groups are poised to act as key hydrogen bond donors and acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions. mdpi.com Elucidating these interactions requires high-resolution structural biology, such as co-crystallography of the compound bound to a target protein. Such studies would provide a precise map of the binding mode and reveal the specific roles of the amino and hydroxyl groups, guiding the design of next-generation analogues with improved potency and selectivity. nih.gov For materials applications, investigating how these functional groups influence intermolecular interactions and crystal packing would be essential to control the bulk electronic and optical properties of the material. A detailed mechanistic investigation is the ultimate step in transforming an interesting molecule into a lead compound for therapeutic or technological development.

Q & A

Basic: What are the recommended synthetic routes for 1-Aminoisoquinolin-6-ol, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of this compound can be modeled after strategies for analogous isoquinoline derivatives. Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys or Pistachio_ringbreaker) may predict feasible routes, such as Skraup or Doebner-Miller-like reactions with optimized temperature and solvent conditions . Key parameters include:

  • Precursor selection : Prioritize precursors with high relevance scores (e.g., amino and hydroxyl groups pre-positioned).
  • Yield optimization : Adjust pH, catalyst loading (e.g., FeCl₃ for cyclization), and reaction time to mitigate side products .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Structural characterization requires:

  • Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., distinguishing 6-ol vs. 5-ol isomers) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (160.17 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) if crystalline derivatives are synthesized .

Basic: What structure-activity relationship (SAR) principles apply to this compound in biological assays?

Methodological Answer:
SAR analysis focuses on:

  • Substituent positioning : The 6-hydroxyl and 1-amino groups likely enhance hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition observed in quinoline analogs) .
  • Solubility modulation : Introducing polar groups (e.g., sulfonate) at non-critical positions improves bioavailability without compromising activity .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions may arise from assay variability or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Replicate studies under standardized conditions (e.g., cell line authentication, solvent controls) .
  • Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based inhibition) and computational docking .

Advanced: What experimental designs are optimal for studying enantiomer-specific effects of chiral this compound derivatives?

Methodological Answer:
For enantiomer separation and evaluation:

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., BINOL-derived ligands) to isolate R/S isomers .
  • Biological testing : Compare IC₅₀ values of enantiomers in target assays (e.g., kinase inhibition) .

Advanced: How can the enzyme inhibition mechanisms of this compound be elucidated?

Methodological Answer:
Mechanistic studies require:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular docking : Use AutoDock Vina to model interactions with catalytic residues (e.g., ATP-binding pockets) .
  • Mutagenesis : Validate binding hypotheses by introducing point mutations in target enzymes .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:
Solubility enhancement methods:

  • Prodrug synthesis : Introduce phosphate or glycoside groups at the hydroxyl position .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in PBS .
  • pH adjustment : Protonate the amino group in acidic buffers (e.g., citrate pH 4.0) .

Advanced: How can multi-target effects of this compound be systematically evaluated?

Methodological Answer:
Multi-target profiling involves:

  • High-throughput screening : Test against panels of kinases, GPCRs, and ion channels .
  • Network pharmacology : Construct interaction networks using STRING or KEGG pathways to identify off-target effects .
  • Transcriptomics : RNA-seq to assess gene expression changes in treated cell lines .

Advanced: What methodologies quantify stereochemical impacts on this compound’s pharmacokinetics?

Methodological Answer:
Stereochemical analysis includes:

  • Chiral HPLC-MS : Quantify enantiomer ratios in plasma samples post-administration .
  • Pharmacokinetic modeling : Compartmental models to compare absorption rates of R/S isomers .
  • Metabolite profiling : Identify stereospecific metabolites via LC-QTOF .

Advanced: How can in silico tools predict the toxicity profile of this compound?

Methodological Answer:
Toxicity prediction workflows:

  • QSAR models : Use ADMET Predictor or ProTox-II to estimate hepatotoxicity and mutagenicity .
  • CYP inhibition assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
  • DEREK Nexus : Flag structural alerts (e.g., aromatic amines) linked to genotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.